![molecular formula C13H13N3O B2616834 N-(cyclopropylmethyl)quinoxaline-2-carboxamide CAS No. 1090506-52-7](/img/structure/B2616834.png)
N-(cyclopropylmethyl)quinoxaline-2-carboxamide
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Overview
Description
“N-(cyclopropylmethyl)quinoxaline-2-carboxamide” is a chemical compound with the molecular formula C13H13N3O. It is a derivative of quinoxaline, a class of N-heterocyclic compounds . Quinoxaline derivatives have been found to have several prominent pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities .
Synthesis Analysis
The synthesis of quinoxaline derivatives, including “N-(cyclopropylmethyl)quinoxaline-2-carboxamide”, has been a subject of extensive research. A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . The structure of “N-(cyclopropylmethyl)quinoxaline-2-carboxamide” would be a derivative of this basic structure.Physical And Chemical Properties Analysis
“N-(cyclopropylmethyl)quinoxaline-2-carboxamide” has a molecular weight of 227.267. Quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .Scientific Research Applications
- Research Findings :
Antimycobacterial Activity
Broad-Spectrum Pharmacology
Bioactive Scaffold
Comparison to Virulent Strains
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to exhibit a broad range of pharmacological activities, suggesting they may interact with multiple targets .
Mode of Action
Some quinoxaline derivatives have been found to interact with dna, forming adducts . This interaction could potentially interfere with DNA replication and transcription, leading to cytotoxic effects .
Biochemical Pathways
Quinoxaline derivatives have been associated with a variety of biomedical activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Some quinoxaline derivatives have been reported to exhibit cytotoxic activity, suggesting that they may induce cell death .
properties
IUPAC Name |
N-(cyclopropylmethyl)quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(15-7-9-5-6-9)12-8-14-10-3-1-2-4-11(10)16-12/h1-4,8-9H,5-7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEGXWYRXUQGOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)quinoxaline-2-carboxamide |
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